

Comparative Analysis of Boc-L-Ala-OH-d3 and Its Alternatives

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **Boc-L-Ala-OH-d3** and its non-deuterated and stereoisomeric alternatives. The information is intended to assist researchers in selecting the most suitable compound for their specific applications, such as peptide synthesis, metabolic studies, and as internal standards in mass spectrometry-based assays.

While a Certificate of Analysis (CoA) for **Boc-L-Ala-OH-d3** was not available at the time of this publication, we have included data for its stereoisomer, Boc-D-Ala-OH-d3, to provide representative data for a deuterated analogue. This is compared with the readily available non-deuterated L-form (Boc-L-Ala-OH), D-form (Boc-D-Ala-OH), and the racemic mixture (Boc-DL-Ala-OH).

Data Presentation

The following tables summarize the key quantitative data extracted from representative Certificates of Analysis.

Table 1: Comparison of Deuterated and Non-Deuterated Boc-Alanine Analogues



Parameter	Boc-D-Ala-OH- d3	Boc-L-Ala-OH	Boc-D-Ala-OH	Boc-DL-Ala- OH
Purity	98.2%[1]	≥97% to ≥99%	≥98.0% (TLC)	Not specified
Isotopic Enrichment	99.90%[1]	Not Applicable	Not Applicable	Not Applicable
Appearance	White to off-white (Solid)[1]	White to off-white crystalline powder	Not specified	Not specified
Molecular Formula	C8H12D3NO4[1]	C8H15NO4	C8H15NO4	C8H15NO4
Molecular Weight	192.23[1]	189.21	189.21	189.21

Experimental Protocols

Detailed methodologies for the key analytical techniques used to characterize these compounds are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Boc-Amino Acids

Objective: To confirm the chemical structure and assess the purity of Boc-protected amino acids.

Protocol:

- Sample Preparation: Dissolve 5-10 mg of the Boc-amino acid in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a 5 mm NMR tube.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.



¹³C NMR Acquisition:

- Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.
- Typical parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans.

Data Analysis:

- Process the spectra (Fourier transform, phase correction, baseline correction).
- Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
- Compare the chemical shifts with known values for the specific Boc-amino acid to confirm the structure. The characteristic signal for the Boc protecting group appears as a singlet at approximately 1.4 ppm in the ¹H NMR spectrum.[2]

High-Performance Liquid Chromatography (HPLC) Analysis of Boc-Amino Acids

Objective: To determine the purity of Boc-protected amino acids.

Protocol:

- Sample Preparation: Prepare a stock solution of the Boc-amino acid in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL. Prepare a series of dilutions for calibration.
- Chromatographic Conditions:
 - Column: A reversed-phase C18 column is commonly used.
 - Mobile Phase: A gradient elution is typically employed, for example, with a mixture of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.
 - Flow Rate: A typical flow rate is 1.0 mL/min.
 - Detection: UV detection at a wavelength of 210-220 nm.



Data Analysis:

 The purity is determined by calculating the area of the main peak as a percentage of the total peak area in the chromatogram.

Mass Spectrometry for Deuterated Compounds

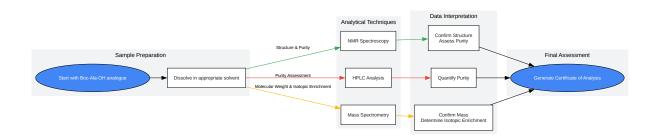
Objective: To confirm the molecular weight and determine the isotopic enrichment of deuterated compounds.

Protocol:

- Sample Preparation: Prepare a dilute solution of the deuterated compound in a suitable solvent (e.g., methanol, acetonitrile).
- Mass Spectrometry Analysis:
 - Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
 - Acquire the mass spectrum in a suitable ionization mode (e.g., electrospray ionization -ESI).
- Data Analysis:
 - Determine the monoisotopic mass of the compound from the mass spectrum.
 - The isotopic enrichment is calculated by comparing the intensity of the peak corresponding to the deuterated molecule with the intensities of the peaks corresponding to the non-deuterated and partially deuterated molecules. The workflow for a typical hydrogen-deuterium exchange mass spectrometry (HDX-MS) experiment involves labeling, quenching the reaction, digesting the protein, and then analyzing the resulting peptides by LC-MS.[3][4]

Mandatory Visualization

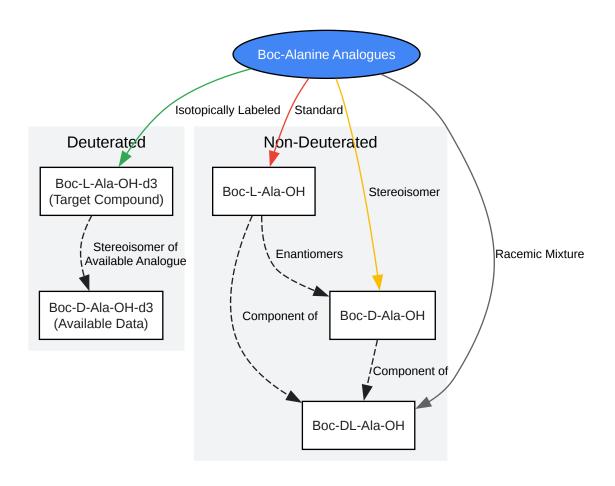




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Caption: Experimental workflow for the analysis of Boc-Alanine analogues.





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Caption: Logical relationships between **Boc-L-Ala-OH-d3** and its alternatives.

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